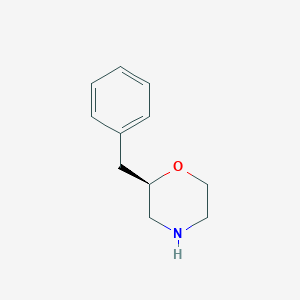

(R)-2-benzylmorpholine

Vue d'ensemble

Description

(R)-2-Benzylmorpholine (CAS: 131887-51-9) is a chiral morpholine derivative with a benzyl substituent at the 2-position. Its molecular formula is C₁₁H₁₅NO (molecular weight: 177.24 g/mol), and it exhibits a boiling point of 284.1 ± 15.0 °C and a density of 1.0 ± 0.1 g/cm³ . The compound is primarily recognized for its role as an appetite suppressant, with additional investigational applications in diabetes mellitus and central nervous system (CNS) disorders .

Key synthetic routes employ Sharpless asymmetric epoxidation (SAE) to achieve high enantiopurity (>95%), as demonstrated in studies by Viswanadh et al. (2016) and others . The compound is typically stored at 2–8°C in DMSO solutions, with strict protocols to prevent degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of ®-2-benzylmorpholine typically involves the reaction of morpholine with benzyl halides under basic conditions. One common method is the nucleophilic substitution reaction where morpholine reacts with benzyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane or toluene at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods: On an industrial scale, the production of ®-2-benzylmorpholine may involve continuous flow processes to enhance efficiency and yield. The use of catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis. Additionally, enantioselective synthesis methods, such as asymmetric catalysis or chiral auxiliary techniques, are employed to obtain the ®-enantiomer with high enantiomeric purity.

Analyse Des Réactions Chimiques

Types of Reactions: ®-2-Benzylmorpholine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form N-oxide derivatives using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reduction reactions can convert ®-2-benzylmorpholine to its corresponding amine using reducing agents such as lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the benzyl or morpholine ring.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as a solvent.

Reduction: Lithium aluminum hydride, tetrahydrofuran as a solvent.

Substitution: Benzyl halides, sodium hydroxide, potassium carbonate, organic solvents like dichloromethane or toluene.

Major Products:

Oxidation: N-oxide derivatives.

Reduction: Corresponding amine derivatives.

Substitution: Various substituted benzylmorpholine derivatives.

Applications De Recherche Scientifique

Pharmaceutical Applications

a. Appetite Suppressant Agent

(R)-2-benzylmorpholine has been identified as an effective appetite suppressant. Its structural properties allow it to interact with biological targets that regulate appetite, making it a candidate for obesity treatment. Research indicates that it can influence neurotransmitter systems involved in hunger signaling, thus reducing food intake and promoting weight loss .

b. Intermediate in Drug Synthesis

The compound serves as a key intermediate in the synthesis of various pharmaceutical agents. Its unique morpholine structure allows for modifications that can lead to the development of new drugs with enhanced efficacy and reduced side effects. For instance, it has been utilized in synthesizing compounds targeting neurological disorders and other therapeutic areas .

Case Study 1: Appetite Suppression

A study demonstrated the efficacy of this compound in reducing appetite in animal models. The results indicated a significant decrease in food intake and body weight over a controlled period, highlighting its potential as an anti-obesity drug .

Case Study 2: Neuropharmacological Effects

Research into the neuropharmacological properties of this compound revealed its capability to modulate neurotransmitter levels, particularly serotonin and dopamine. This modulation could be beneficial in treating mood disorders alongside obesity, suggesting dual therapeutic applications .

Mécanisme D'action

The mechanism of action of ®-2-benzylmorpholine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyl group enhances the compound’s binding affinity to these targets, leading to modulation of their activity. The morpholine ring provides structural stability and contributes to the overall pharmacokinetic properties of the compound. Pathways involved in its mechanism of action may include inhibition of enzyme activity or alteration of receptor signaling pathways.

Comparaison Avec Des Composés Similaires

Structural and Physicochemical Properties

The table below compares (R)-2-benzylmorpholine with structurally analogous morpholine derivatives:

| Compound | Molecular Formula | Molecular Weight (g/mol) | Boiling Point (°C) | Key Substituent | LogP |

|---|---|---|---|---|---|

| This compound | C₁₁H₁₅NO | 177.24 | 284.1 ± 15.0 | Benzyl | 1.05 |

| (R)-2-Methylmorpholine | C₅H₁₁NO | 101.15 | ~160 (estimated) | Methyl | 0.34 |

| Phenmetrazine | C₁₁H₁₅NO | 177.24 | 243–245 | Phenyl | 1.78 |

| Reboxetine | C₁₉H₂₃NO | 289.39 | 350–355 | Aryloxy | 3.20 |

Key Observations :

- The benzyl group in this compound increases hydrophobicity (LogP = 1.05) compared to (R)-2-methylmorpholine (LogP = 0.34), enhancing membrane permeability .

- Phenmetrazine, another anorectic agent, shares the same molecular weight but differs in substituent placement and LogP, influencing its pharmacokinetics .

Key Observations :

- Unlike Phenmetrazine, this compound’s enantiopure R-form is essential for efficacy, avoiding off-target effects common in racemic mixtures .

- Reboxetine and Aprepitant highlight the structural versatility of morpholine derivatives, targeting diverse pathways despite shared core structures .

Key Observations :

- SAE provides superior enantiocontrol for this compound compared to hydrogenation methods used for (R)-2-methylmorpholine .

- Industrial-scale synthesis of Reboxetine relies on chiral resolution, which is less efficient than asymmetric catalysis .

Key Observations :

- The hydrochloride salt of this compound offers improved stability but requires desiccation due to hygroscopicity .

Activité Biologique

(R)-2-benzylmorpholine is a chiral morpholine derivative that has garnered attention for its diverse biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound exhibits potential therapeutic applications, including appetite suppression and neuroprotective effects, alongside its utility in organic synthesis as a building block for more complex molecules. This article explores the biological activity of this compound through research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by a benzyl group attached to the nitrogen atom of the morpholine ring. Its molecular formula is CHN, with a molar mass of approximately 175.25 g/mol. The compound's unique stereochemical properties arise from the chiral center at the carbon adjacent to the nitrogen atom, contributing to its distinct biological activities.

Appetite Suppression

Research has indicated that this compound may act as an appetite suppressant . It has been studied for its ability to selectively antagonize certain receptors involved in hunger and satiety pathways. Specifically, it appears to modulate dopamine receptors, which are crucial in regulating reward and motivation mechanisms in the brain. This modulation suggests that this compound could influence metabolic pathways related to appetite control.

Neuroprotective Effects

In addition to appetite suppression, this compound has shown potential neuroprotective effects . Studies indicate that it may protect neuronal cells from damage, although further investigation is required to fully elucidate its pharmacological profile and mechanisms of action.

The mechanism of action for this compound involves interaction with specific molecular targets such as enzymes and receptors. The compound's benzyl group enhances its binding affinity to these targets, leading to modulation of their activity. The morpholine ring contributes to the compound's structural stability and pharmacokinetic properties. Key pathways may include:

- Inhibition of Enzyme Activity : this compound has been utilized in studies focusing on enzyme inhibition due to its structural similarity to biologically active molecules.

- Alteration of Receptor Signaling : It selectively binds to dopamine receptors, influencing neurochemical pathways associated with appetite regulation.

Synthesis and Derivatives

Several synthetic methods have been developed for producing this compound, emphasizing its accessibility in organic chemistry. Notably, it serves as a precursor for various derivatives with enhanced biological activity. The following table summarizes some notable derivatives and their potential applications:

| Compound Name | Structure Type | Key Features | Unique Aspects |

|---|---|---|---|

| (S)-2-benzylmorpholine | Chiral Morpholine | Opposite stereochemistry | Different biological activity profile |

| 3-benzylmorpholine | Morpholine Derivative | Benzyl group at the third position | Potentially different pharmacokinetics |

| 4-benzylmorpholine | Morpholine Derivative | Benzyl group at the fourth position | Varies in receptor affinity |

| N-benzylpiperidine | Piperidine Derivative | Similar nitrogen-containing ring | Different pharmacological properties |

Case Studies

- Appetite Suppressant Research : A study published in the Journal of Medicinal Chemistry highlighted that this compound demonstrated significant appetite-suppressing effects in animal models, suggesting its potential as a therapeutic agent for obesity management .

- Neuroprotective Studies : Another investigation focused on the neuroprotective properties of this compound against oxidative stress-induced neuronal damage. Results indicated reduced cell death and improved survival rates in treated neuronal cultures .

- Enzyme Inhibition : Research into enzyme inhibition revealed that this compound could selectively inhibit cytochrome P450 enzymes, particularly CYP2A13, which is implicated in lung cancer risk among tobacco users. This selectivity supports its potential role in chemoprevention strategies .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for enantioselective preparation of (R)-2-benzylmorpholine, and what are their key advantages?

The Sharpless asymmetric epoxidation (SAE) strategy is a widely validated method for synthesizing this compound with high enantiopurity (>99% ee). Key steps include:

- Epoxidation of allyl alcohol derivatives using titanium-based catalysts.

- Ring-opening of the epoxide intermediate with benzylamine, followed by cyclization to form the morpholine ring. Advantages include readily available starting materials, scalability, and reproducibility . Alternative methods, such as chiral resolution or transition-metal catalysis, may suffer from lower yields or require specialized ligands .

Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?

- Chiral HPLC : Essential for confirming enantiopurity using columns like Chiralpak AD-H or OD-H with hexane/isopropanol mobile phases.

- NMR Spectroscopy : H and C NMR are used to verify structural integrity, with characteristic shifts for the benzyl group (δ 7.2–7.4 ppm) and morpholine protons (δ 3.5–4.0 ppm).

- Mass Spectrometry (HRMS) : Validates molecular ion peaks (e.g., [M+H] at m/z 192.1384 for CHNO) .

Q. What pharmacological mechanisms are associated with this compound in CNS disorders?

this compound acts as a norepinephrine reuptake inhibitor (NRI), modulating synaptic neurotransmitter levels. Preclinical studies highlight its affinity for the norepinephrine transporter (NET, K ≈ 15 nM) and potential applications in appetite suppression and depression. Mechanistic studies often employ radioligand binding assays and in vivo behavioral models (e.g., forced swim test for antidepressant activity) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported pharmacological data for this compound across studies?

Contradictions may arise from differences in:

- Enantiomeric purity : Impurities in the (S)-enantiomer can skew receptor binding results. Validate purity via chiral HPLC before assays .

- Model systems : In vitro (e.g., transfected HEK cells) vs. in vivo (rodent models) may yield divergent outcomes due to metabolic factors. Cross-validate findings using multiple models .

- Dosage regimes : Dose-dependent effects (e.g., U-shaped curves) require careful statistical analysis (ANOVA with post-hoc tests) to avoid misinterpretation .

Q. What experimental design considerations are critical for studying this compound’s enantiomer-specific biological activity?

- Control groups : Include both racemic and (S)-enantiomer controls to isolate (R)-specific effects.

- Blinding : Use double-blind protocols in behavioral studies to minimize observer bias.

- Sample size calculation : Apply power analysis (α=0.05, β=0.2) to ensure statistical robustness, especially for low-effect-size outcomes .

Q. How can researchers optimize synthetic protocols to minimize enantiomeric impurities in this compound?

- Catalyst screening : Test titanium-based catalysts (e.g., Ti(OiPr)) with chiral ligands like diethyl tartrate for improved stereoselectivity.

- Reaction monitoring : Use in situ FTIR or LC-MS to detect early-stage racemization.

- Purification : Employ recrystallization with chiral resolving agents (e.g., dibenzoyl-D-tartaric acid) to enhance enantiopurity .

Q. What emerging analytical techniques improve the detection of this compound metabolites in pharmacokinetic studies?

- LC-QTOF-MS : Enables high-resolution identification of phase I/II metabolites (e.g., hydroxylated or glucuronidated derivatives).

- Microsomal assays : Liver microsomes from human/rodent models can predict metabolic stability (t) and CYP450 interactions.

- Chiral stationary phases in UPLC : Reduce run times while maintaining resolution for enantiomer-specific metabolite profiling .

Q. Methodological Guidelines

- For synthesis : Prioritize SAE-based routes for scalability and reproducibility. Validate enantiopurity at each step .

- For pharmacological assays : Use PICO (Population, Intervention, Comparison, Outcome) frameworks to structure hypotheses. Example: Does this compound (Intervention) reduce depressive behaviors (Outcome) in murine models (Population) compared to desipramine (Comparison)? .

- For data analysis : Apply mixed-effects models to account for variability in in vivo studies and report 95% confidence intervals .

Propriétés

IUPAC Name |

(2R)-2-benzylmorpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-11-9-12-6-7-13-11/h1-5,11-12H,6-9H2/t11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZFCMGWCEXUGFX-LLVKDONJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CO[C@@H](CN1)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80439192 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

131887-51-9 | |

| Record name | (R)-2-benzylmorpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80439192 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.